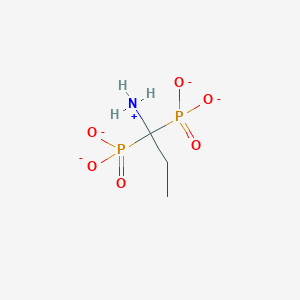
(1-Amino-1-phosphonopropyl)phosphonic acid
Übersicht
Beschreibung
(1-Amino-1-phosphonopropyl)phosphonic acid is a phosphonoacetic acid . It is also known as (1-aminopropane-1,1-diyl)bis(phosphonic acid) .
Synthesis Analysis
The synthesis of (1-Amino-1-phosphonopropyl)phosphonic acid is not well-documented in the available literature. However, it is known that the compound can be synthesized from 1,3-benzoxazines and triethyl phosphite under different conditions .
Molecular Structure Analysis
The molecular formula of (1-Amino-1-phosphonopropyl)phosphonic acid is C3H11NO6P2 . The InChI code is 1S/C3H11NO6P2/c1-2-3(4,11(5,6)7)12(8,9)10/h2,4H2,1H3,(H2,5,6,7)(H2,8,9,10) . The canonical SMILES is CCC(N)(P(=O)(O)O)P(=O)(O)O .
Physical And Chemical Properties Analysis
The molecular weight of (1-Amino-1-phosphonopropyl)phosphonic acid is 219.07 g/mol . The compound is a solid at room temperature . The exact density, melting point, and boiling point are not well-documented in the available literature .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
α-Aminophosphonates and phosphinates have been recognized for their broad capability to influence physiological and pathological processes, with applications extending from agriculture to medicine. The unique N C P scaffold of these compounds allows for extensive structural modifications, leading to their broad biological relevance. They are known for their role as enzyme inhibitors, with the ability to regulate the activity of proteases, especially metalloproteases, by chelating metal ions in the enzymes' active sites. This mechanism has been exploited in the development of drugs such as the antihypertensive fosinopril, an angiotensin I converting enzyme (ACE) inhibitor. Furthermore, aminophosphonates act as competitive, irreversible inhibitors of serine hydrolases, by forming a stable bond with the active-site serine, thus blocking the enzyme's catalytic function. Aminomethylenebisphosphonic acids, another class of compounds bearing the N C P skeleton, have been utilized primarily in combating osteoporosis due to their high affinity to bone tissue and ability to regulate bone remodeling processes (Mucha, Kafarski, & Berlicki, 2011).
Synthesis and Biological Applications
Phosphonic acids and their derivatives are pursued as analogues of naturally occurring phosphates and "bio-isosteric phosphorus analogues" of amino acids, owing to their resistance to hydrolysis in biological environments. This resistance renders them extremely useful in metabolic regulation and in the development of potential drugs against several metabolic disorders. The significant effort directed towards developing efficient synthetic methods for aminophosphonic acids underscores their potential in biological applications (Orsini, Sello, & Sisti, 2010).
Environmental Microbiology and Biogeochemical Cycling
Organophosphorus molecules, including phosphonates, are crucial in the microbial degradation and biogeochemical cycling of phosphorus. Phosphonates, characterized by a stable C-P bond, play a significant role in the productivity of oceans and are degraded by bacteria through specific phosphonohydrolases. These enzymes, which are widely distributed among prokaryotes, function under conditions where traditional C-P lyase systems are inactive, thus contributing significantly to global phosphorus cycling (Quinn, Kulakova, Cooley, & McGrath, 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
(1-amino-1-phosphonopropyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H11NO6P2/c1-2-3(4,11(5,6)7)12(8,9)10/h2,4H2,1H3,(H2,5,6,7)(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTMREJZUSEOQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(N)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11NO6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Amino-1-phosphonopropyl)phosphonic acid | |
CAS RN |
15049-86-2 | |
| Record name | P,P′-(1-Aminopropylidene)bis[phosphonic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15049-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(3S)-N-[2-(2,5-Dioxopyrrol-1-YL)ethyl]-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide](/img/structure/B1609547.png)
![1-[(1R)-1-Isothiocyanatoethyl]-4-methoxybenzene](/img/structure/B1609548.png)


![N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine](/img/structure/B1609555.png)